![molecular formula C17H19N3O4S B2597161 N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-4-乙基-2,3-二氧哌嗪-1-甲酰胺 CAS No. 2034602-74-7](/img/structure/B2597161.png)

N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-4-乙基-2,3-二氧哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

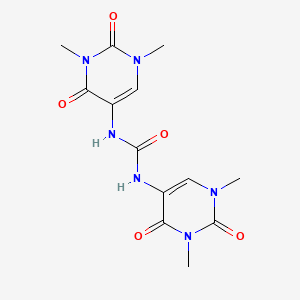

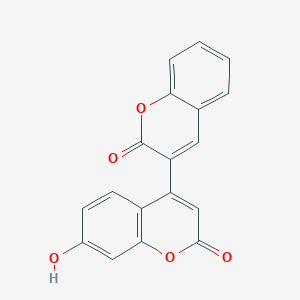

The compound you mentioned is a complex organic molecule that contains a benzo[b]thiophene moiety, a piperazine ring, and an amide group. Benzo[b]thiophene is a polycyclic aromatic compound that is made up of a benzene ring fused to a thiophene ring . Piperazine is a six-membered ring containing two nitrogen atoms, and amides are a type of functional group containing a carbonyl group linked to a nitrogen atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzo[b]thiophene derivatives can be synthesized from 3-methyl-benzo[b]thiophene . Piperazine rings can be formed through reactions involving ethylene diamine . The amide group could potentially be introduced through a reaction with an appropriate carboxylic acid or acyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The benzo[b]thiophene moiety would contribute to the planarity and aromaticity of the molecule .Chemical Reactions Analysis

The compound, due to the presence of an amide group, might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and the overall structure of the molecule. For instance, the presence of polar amide groups might enhance its solubility in polar solvents .科学研究应用

Anti-Inflammatory Applications

The thiophene nucleus, which is part of the compound’s structure, has been reported to possess anti-inflammatory properties. Compounds containing thiophene have been used to develop drugs that can mitigate inflammation, which is a common response to infection and tissue damage .

Antipsychotic Uses

Thiophene derivatives have shown promise in the treatment of psychiatric disorders. They have been utilized in the synthesis of antipsychotic medication, providing relief for symptoms associated with conditions such as schizophrenia .

Anti-Arrhythmic Effects

The compound’s structure suggests potential use in the treatment of arrhythmias. Anti-arrhythmic drugs help in correcting irregular heartbeats and can be derived from thiophene-based molecules .

Antifungal and Antimicrobial Activity

Thiophene compounds have been effective against various fungal and microbial strains. Their incorporation into new drugs could lead to the development of novel antifungal and antimicrobial treatments .

Antioxidant Properties

The antioxidant capacity of thiophene derivatives makes them suitable for protecting cells against oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

Estrogen Receptor Modulation

Some thiophene compounds act on estrogen receptors, making them relevant in the treatment of hormone-related conditions and certain types of cancer .

Kinase Inhibition

Kinases are enzymes that play a crucial role in cell signaling and metabolism. Thiophene derivatives have been studied for their ability to inhibit kinases, which is valuable in cancer therapy .

Anti-Cancer Activity

The compound’s structural features, particularly the thiophene nucleus, have been associated with anti-cancer activity. Research into thiophene derivatives has shown potential in developing new chemotherapeutic agents .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-9-13(21)12-10-25-14-6-4-3-5-11(12)14/h3-6,10,13,21H,2,7-9H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLGCWQIPSZKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2597087.png)

![N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2597091.png)

![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2597094.png)

![1-(4-Fluorophenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2597096.png)

![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2597098.png)

![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597099.png)

![8-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2597101.png)